N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide
Description
N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide is a bis-acetamide derivative featuring a central methyl group attached to a phenyl ring substituted at positions 3 and 4 with methoxy (-OCH₃) and phenylmethoxy (-OCH₂C₆H₅) groups, respectively. The compound’s molecular formula is C₁₉H₂₃N₂O₄, with a molecular weight of 343.4 g/mol. Its structure includes two acetamide (-NHCOCH₃) groups bonded to the methyl carbon, enhancing hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[acetamido-(3-methoxy-4-phenylmethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13(22)20-19(21-14(2)23)16-9-10-17(18(11-16)24-3)25-12-15-7-5-4-6-8-15/h4-11,19H,12H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTGGWPCCZYDFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831422 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide typically involves multiple steps. One common method includes the acetylation of 3-methoxy-4-(phenylmethoxy)aniline with acetic anhydride under acidic conditions. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide may involve large-scale acetylation processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.
Scientific Research Applications
N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism by which N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide exerts its effects involves interactions with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy and phenylmethoxy groups can interact with hydrophobic regions of proteins, affecting their function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups | Potential Applications |
|---|---|---|---|---|---|
| Target : N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide | C₁₉H₂₃N₂O₄ | 343.4 | 3-methoxy, 4-phenylmethoxy | Bis-acetamide, benzyl ether | Research (inferred) |
| : 2-[3-(Benzyloxy)-4-methoxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide | C₃₂H₃₃NO₅ | 511.6 | 3,4-dibenzyloxy/methoxy, ethyl linker | Acetamide, benzyl ether | Polymer/materials research |
| : M8-B (hydrochloride) | - | - | 3-methoxy-4-(phenylmethoxy)phenyl, thiophene | Carboxamide, aminoethyl | Antiviral research [7] |
| : Mandipropamid | C₁₉H₂₁ClN₂O₅ | 412.8 | 3-methoxy, 4-propynyloxy | Acetamide, propargyl ether | Agricultural pesticide [10] |
Key Observations
Substituent Effects: The target’s 4-phenylmethoxy group increases lipophilicity compared to Mandipropamid’s 4-propynyloxy group, which may enhance membrane permeability but reduce solubility. ’s dibenzyloxy/methoxy substituents and ethyl linker contribute to higher molecular weight (511.6 vs.
Functional Group Contributions :
- The bis-acetamide core in the target compound provides dual hydrogen-bonding sites, unlike the single acetamide in Mandipropamid or the carboxamide in . This could influence interactions with biological targets or polymer matrices [7], [10].
Applications :
- Mandipropamid () is explicitly used as a pesticide, highlighting the role of alkoxy substituents in agrochemical activity. The target’s phenylmethoxy group may offer similar bioactivity but requires further validation [10].
- ’s thiophene-carboxamide derivative with identical aryl ether substituents suggests that the 3-methoxy-4-(phenylmethoxy)phenyl motif is versatile in drug design, particularly for antiviral agents [7].
Biological Activity
N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide can be represented as follows:
- Molecular Formula : C₁₅H₁₅N₃O₄
- Molecular Weight : 299.29 g/mol
- IUPAC Name : N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide
This compound features an acetylamino group, methoxy groups, and a phenylmethoxy moiety, contributing to its unique biological properties.
Anticancer Activity
Research has indicated that compounds similar to N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide exhibit significant anticancer activity. A study showed that certain derivatives with similar structures inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
This compound has also been evaluated for antimicrobial activity. In vitro studies demonstrated that it exhibited moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, indicating potential as a lead compound for developing new antimicrobial agents .
Enzyme Inhibition
N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide has been tested for its ability to inhibit specific enzymes. For instance, it showed promising results in inhibiting urease activity, which is crucial for treating conditions like urinary tract infections and kidney stones. The inhibition was attributed to the compound's ability to form hydrogen bonds with the enzyme's active site .
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of acetamide derivatives and tested their anticancer properties. Among these, N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide was highlighted for its potent cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. The study concluded that structural modifications could enhance the biological activity further .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide | MCF-7 | 15 |
| Control (Doxorubicin) | MCF-7 | 0.5 |
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of various acetamide derivatives, including our compound of interest. The results indicated that it had an MIC of 32 µg/mL against Staphylococcus aureus, suggesting a potential role in treating infections caused by this pathogen .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 3: Urease Inhibition
In research focusing on urease inhibition, N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide demonstrated significant inhibition with an IC50 value of 25 µM. This finding suggests its potential application in treating urease-related disorders .
| Compound | IC50 (µM) |
|---|---|
| N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide | 25 |
| Control (Thiourea) | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
